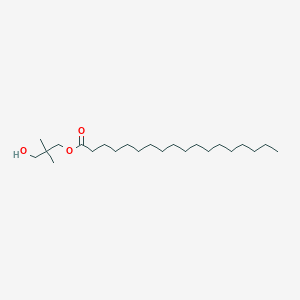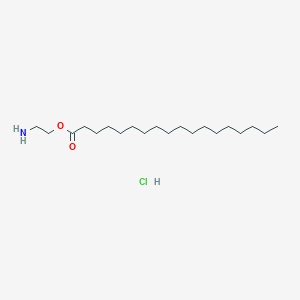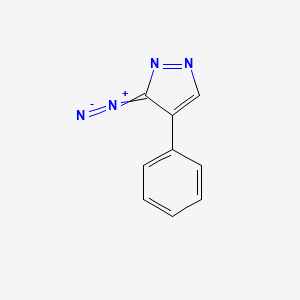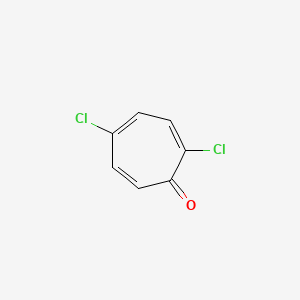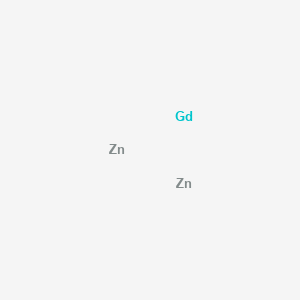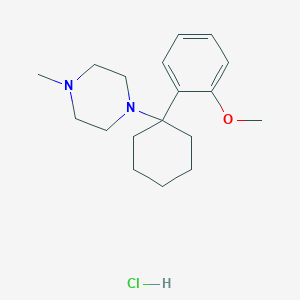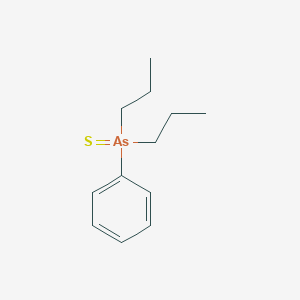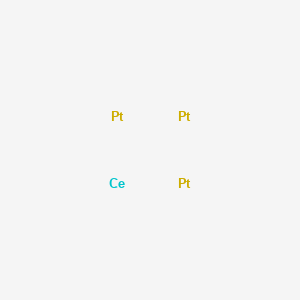
Cerium;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium and platinum compounds are of significant interest in various fields due to their unique properties and applications. Cerium, a rare-earth metal, is known for its ability to switch between oxidation states, making it valuable in catalysis and other chemical processes. Platinum, a noble metal, is renowned for its catalytic properties and resistance to corrosion. When combined, cerium and platinum form compounds that exhibit enhanced catalytic activities, making them useful in a range of scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Cerium-platinum compounds can be synthesized using various methods. One common approach involves the use of cerium oxide (CeO₂) and platinum nanoparticles. The synthesis can be carried out through microwave synthesis, reduction with hydrogen, or reduction with sodium borohydride (NaBH₄) . These methods allow for the formation of cerium oxide-platinum nanocatalysts with high surface areas and enhanced catalytic properties.
Industrial Production Methods
In industrial settings, cerium-platinum compounds are often produced through wet impregnation techniques. This involves the impregnation of cerium oxide supports with platinum precursors, followed by drying and calcination under controlled conditions . This method ensures the uniform distribution of platinum on the cerium oxide surface, resulting in highly active catalytic materials.
化学反应分析
Types of Reactions
Cerium-platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and hydrogenation. The redox properties of cerium allow it to switch between Ce³⁺ and Ce⁴⁺ states, facilitating oxygen storage and release during catalytic processes . Platinum, on the other hand, enhances the catalytic activity by providing active sites for reactions.
Common Reagents and Conditions
Common reagents used in reactions involving cerium-platinum compounds include hydrogen, oxygen, and various organic molecules. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic performance .
Major Products Formed
The major products formed from reactions involving cerium-platinum compounds depend on the specific reaction conditions and substrates used. For example, in methanol oxidation, the primary products are carbon dioxide and water .
科学研究应用
Cerium-platinum compounds have a wide range of scientific research applications:
作用机制
The mechanism of action of cerium-platinum compounds involves the synergistic interaction between cerium and platinum. Cerium’s ability to switch between oxidation states allows it to store and release oxygen, while platinum provides active sites for catalytic reactions. This combination enhances the overall catalytic activity and stability of the compounds . The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules, leading to efficient catalytic processes .
相似化合物的比较
Similar Compounds
Cerium Oxide (CeO₂): Known for its redox properties and used in various catalytic applications.
Platinum Nanoparticles: Widely used as catalysts due to their high surface area and catalytic activity.
Cerium-Platinum Alloys: These alloys exhibit unique properties that combine the advantages of both cerium and platinum.
Uniqueness
Cerium-platinum compounds are unique due to their enhanced catalytic properties resulting from the synergistic interaction between cerium and platinum. This combination allows for improved oxygen storage and release, making these compounds highly effective in various catalytic processes .
属性
CAS 编号 |
12014-80-1 |
|---|---|
分子式 |
CePt3 |
分子量 |
725.4 g/mol |
IUPAC 名称 |
cerium;platinum |
InChI |
InChI=1S/Ce.3Pt |
InChI 键 |
RGFDERCUHJLGRF-UHFFFAOYSA-N |
规范 SMILES |
[Ce].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
